Acide 4-hydroxycinnamique

Vue d'ensemble

Description

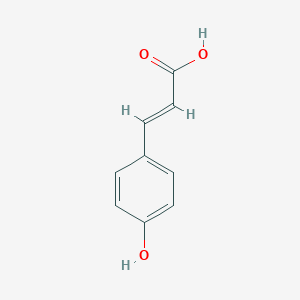

L’acide p-coumarique est un composé organique de formule HOC₆H₄CH=CHCO₂H. Il est l’un des trois isomères de l’acide hydroxycinnamique. Ce solide blanc est légèrement soluble dans l’eau mais très soluble dans l’éthanol et l’éther diéthylique. L’acide p-coumarique se trouve naturellement dans une variété de plantes et de champignons comestibles, tels que les cacahuètes, les haricots navy, les tomates, les carottes, le basilic et l’ail. Il est également présent dans le vin, le vinaigre et l’orge .

Applications De Recherche Scientifique

p-Coumaric acid has a wide range of applications in scientific research:

- Biology: p-Coumaric acid is involved in the biosynthesis of other phenolic compounds and plays a role in plant metabolism .

Medicine: It has been studied for its antioxidant, anti-inflammatory, and anti-tumor properties.

Industry: p-Coumaric acid is used in the production of various pharmaceuticals, cosmetics, and food products due to its bioactive properties .Mécanisme D'action

L’acide p-coumarique exerce ses effets par le biais de plusieurs mécanismes :

Activité antioxydante : Il inhibe le stress oxydatif en piégeant les radicaux libres et en améliorant l’activité des enzymes antioxydantes.

Activité anti-inflammatoire : Il réduit l’inflammation en inhibant la production de cytokines et d’enzymes pro-inflammatoires.

Activité antimicrobienne : L’acide p-coumarique perturbe les membranes cellulaires bactériennes et se lie à l’ADN génomique bactérien, inhibant les fonctions cellulaires et conduisant à la mort cellulaire .Analyse Biochimique

Biochemical Properties

4-Hydroxycinnamic acid plays a significant role in biochemical reactions. It is involved in the phenylpropanoid pathway, a key metabolic route in plants that produces a wide array of secondary metabolites . This compound interacts with enzymes such as phenylalanine ammonia lyase (PAL), 4-coumarate CoA ligase (4CL), tyrosine ammonia lyase (TAL), and others involved in the synthesis of hydroxycinnamates . These interactions are crucial for the production of other phenolic compounds, contributing to the plant’s defense mechanisms and overall health .

Cellular Effects

In cellular processes, 4-Hydroxycinnamic acid has been shown to have protective effects. For instance, it can delay apoptosis and decrease oxidative damage in cells . It has been observed to increase the activities of mitochondrial complexes I and II, leading to enhanced ATP production . Furthermore, it can influence cell function by modulating mitochondrial fusion and fission .

Molecular Mechanism

At the molecular level, 4-Hydroxycinnamic acid exerts its effects through various mechanisms. It is known to act as a powerful antioxidant, scavenging a variety of reactive oxygen species (ROS) and potentially inhibiting enzymes that promote oxidative stress . In addition, it is involved in the enzymatic decarboxylation and reduction processes in bacteria like Lactobacillus spp., contributing to the biological activity of these acids .

Temporal Effects in Laboratory Settings

Over time, the effects of 4-Hydroxycinnamic acid can change in laboratory settings. For example, it has been observed that cells cultured with this compound show delayed apoptosis and decreased oxidative damage . This suggests that 4-Hydroxycinnamic acid may have long-term effects on cellular function, potentially enhancing cell survival under certain conditions .

Dosage Effects in Animal Models

The effects of 4-Hydroxycinnamic acid can vary with different dosages in animal models. For instance, one study found that the administration of this compound led to an overall acceleration of the wound healing process in diabetic mice

Metabolic Pathways

4-Hydroxycinnamic acid is involved in several metabolic pathways. It is derived from cinnamic acid via hydroxylation or methylation, processes that involve various enzymes . It is also a part of the phenylpropanoid pathway, contributing to the synthesis of diverse phenolic compounds .

Transport and Distribution

It is known that this compound can be absorbed in the small intestine and excreted in the urine .

Subcellular Localization

One study suggests that a protein involved in the biosynthesis of hydroxycinnamic acids, including 4-Hydroxycinnamic acid, is localized to the endoplasmic reticulum

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Synthèse chimique : Une méthode implique l’utilisation du chlorure d’o-acétylsalicyloyle comme matière première. En présence de chlorure de magnésium, il réagit avec le malonate de diéthyle dans un solvant d’acétonitrile. La triéthylamine est ensuite ajoutée et la réaction est effectuée à 0 °C pendant 1 heure pour obtenir le (2-acétoxybenzoyl) malonate de diéthyle.

Synthèse microbienne : Corynebacterium glutamicum peut être modifié pour produire de l’acide p-coumarique à partir de glucose.

Méthodes de production industrielle

La production industrielle implique souvent l’extraction de l’acide p-coumarique à partir de matériaux lignocellulosiques par hydrolyse alcaline. Cette méthode est préférée en raison de son efficacité et de la disponibilité de matières premières peu coûteuses .

Analyse Des Réactions Chimiques

Types de réactions

- L’acide p-coumarique peut subir des réactions d’oxydation pour former divers produits, y compris des quinones et d’autres dérivés oxydés.

Réduction : La réduction de l’acide p-coumarique peut produire des produits tels que l’acide dihydrocoumarique.

L’acide p-coumarique peut participer à des réactions de substitution, en particulier celles impliquant le groupe hydroxyle sur le cycle aromatique.Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont souvent utilisés.

Substitution : Des réactifs comme les halogènes et les agents nitrants peuvent être utilisés dans diverses conditions pour réaliser des réactions de substitution.

Principaux produits

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Acide dihydrocoumarique.

Substitution : Dérivés halogénés et nitrés de l’acide p-coumarique.

Applications scientifiques de la recherche

L’acide p-coumarique a un large éventail d’applications dans la recherche scientifique :

- Biologie : L’acide p-coumarique est impliqué dans la biosynthèse d’autres composés phénoliques et joue un rôle dans le métabolisme des plantes .

Médecine : Il a été étudié pour ses propriétés antioxydantes, anti-inflammatoires et antitumorales.

Industrie : L’acide p-coumarique est utilisé dans la production de divers produits pharmaceutiques, cosmétiques et alimentaires en raison de ses propriétés bioactives .Comparaison Avec Des Composés Similaires

Composés similaires

Acide férulique : Un autre acide hydroxycinnamique aux propriétés antioxydantes et anti-inflammatoires similaires.

Acide caféique : Connu pour ses effets antioxydants et anti-inflammatoires.

Acide sinapique : Présente des activités antioxydantes, anti-inflammatoires et antimicrobiennes.

Unicité

L’acide p-coumarique est unique en raison de ses doubles mécanismes d’activité bactéricide, qui comprennent la perturbation des membranes cellulaires bactériennes et la liaison à l’ADN génomique bactérien . Cette double action le rend particulièrement efficace dans la lutte contre les infections bactériennes.

Activité Biologique

p-Coumaric acid (p-CA), a phenolic compound prevalent in various plants, has garnered significant attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of p-CA, supported by recent research findings and data.

Chemical Structure and Sources

p-Coumaric acid is chemically known as 4-hydroxycinnamic acid. It is primarily found in dietary sources such as fruits, vegetables, and whole grains. The compound exists in both free and conjugated forms, with the latter often exhibiting enhanced bioactivity due to improved stability and solubility .

Biological Activities

p-Coumaric acid exhibits a wide range of biological activities, which can be categorized as follows:

- Antioxidant Activity : p-CA is recognized for its ability to scavenge free radicals, thereby reducing oxidative stress. It enhances the activity of endogenous antioxidant enzymes via the Nrf2 pathway .

- Anti-inflammatory Effects : The compound inhibits pro-inflammatory cytokines and modulates inflammatory pathways, particularly through the NF-κB signaling pathway .

- Anticancer Properties : p-CA has shown potential in inducing apoptosis in cancer cells and enhancing the efficacy of chemotherapeutic agents. Its mechanisms include modulation of cell cycle progression and inhibition of metastasis .

- Neuroprotective Effects : Research indicates that p-CA can cross the blood-brain barrier, offering protection against neurotoxicity and cognitive decline associated with conditions like Alzheimer's disease .

- Antimicrobial Activity : p-CA demonstrates efficacy against various pathogens, showcasing its potential as a natural antimicrobial agent .

The biological activities of p-coumaric acid are primarily attributed to its ability to interact with multiple molecular targets:

- Antioxidant Mechanism : By donating hydrogen atoms to free radicals, p-CA neutralizes reactive oxygen species (ROS), thus mitigating oxidative damage .

- Anti-inflammatory Mechanism : p-CA downregulates the expression of inflammatory mediators such as IL-1β and TNFα by inhibiting their signaling pathways .

- Apoptotic Induction : In cancer cells, p-CA activates apoptotic pathways while inhibiting survival signals, leading to programmed cell death .

Case Studies

Several studies have highlighted the therapeutic potential of p-coumaric acid:

- Depression Model : In a study using a corticosterone-induced depression model in mice, p-CA treatment significantly reduced depressive behaviors and memory impairment by inhibiting inflammation through the AGE-RAGE signaling pathway .

| Study | Model | Findings |

|---|---|---|

| Zhang et al., 2022 | Corticosterone-induced depression | Reduced immobility time; improved memory performance |

| Tehami et al., 2023 | Colorectal cancer | Induced apoptosis; enhanced sensitivity to chemotherapy |

| Parvizi et al., 2020 | Ischemia-reperfusion injury | Increased liver antioxidants; reduced apoptotic markers |

Pharmacological Applications

Given its extensive pharmacological profile, p-coumaric acid is being investigated for various therapeutic applications:

- Cancer Treatment : Its anticancer properties make it a candidate for adjunct therapy in colorectal and breast cancers.

- Neurodegenerative Diseases : The neuroprotective effects suggest potential use in treating Alzheimer's disease and other cognitive disorders.

- Metabolic Disorders : Its anti-diabetic properties indicate that p-CA may help manage conditions like diabetic nephropathy by reducing inflammation and oxidative stress .

Propriétés

IUPAC Name |

(E)-3-(4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSWKAQJJWESNS-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901076 | |

| Record name | (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

501-98-4, 7400-08-0 | |

| Record name | trans-4-Hydroxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Coumaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Coumaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007400080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Coumaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04066 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-coumaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-COUMARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IBS9D1EU3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

211.5 °C | |

| Record name | 4-Hydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-hydroxycinnamic acid inhibit tyrosinase activity?

A1: 4-Hydroxycinnamic acid (HCA) inhibits tyrosinase activity through a mixed inhibition mechanism. It can bind to both the free enzyme and the enzyme-substrate complex, interfering with the oxidation of L-DOPA []. This inhibition is attributed to HCA's ability to:

- Competitively bind to the active site: HCA can occupy the binding sites for both monophenol and diphenol substrates within tyrosinase's active site [].

- Chelate copper ions: HCA forms a chelate complex with the Cu2+ ions present in tyrosinase, altering its conformation and activity [].

- Undergo catalytic oxidation: Tyrosinase can oxidize HCA to its corresponding quinone, potentially contributing to the inhibitory effect [].

Q2: Does 4-hydroxycinnamic acid affect bacterial biofilms?

A2: Yes, research shows that 4-hydroxycinnamic acid exhibits anti-biofilm activity against Streptococcus mutans, a bacterium implicated in dental plaque formation. It disrupts biofilm production at concentrations as low as 0.01 mg/mL, significantly reducing biofilm formation even at lower concentrations [].

Q3: What is the role of 4-hydroxycinnamic acid in the photocycle of photoactive yellow protein (PYP)?

A3: 4-Hydroxycinnamic acid acts as the chromophore in PYP. Upon light absorption, it undergoes trans-to-cis isomerization, triggering a photocycle involving several intermediates. Glutamate 46 (Glu46), a nearby amino acid residue, donates a proton to the deprotonated 4-hydroxycinnamate anion in the pR intermediate, leading to its protonation in the pB intermediate [, ]. This proton transfer is crucial for the conformational changes in PYP associated with signal transduction.

Q4: What is the molecular formula and weight of 4-hydroxycinnamic acid?

A4: The molecular formula of 4-hydroxycinnamic acid is C9H8O3, and its molecular weight is 164.16 g/mol [].

Q5: Are there any characteristic spectroscopic features of 4-hydroxycinnamic acid?

A5: Yes, 4-hydroxycinnamic acid exhibits distinctive spectroscopic features:

- Infrared (IR) Spectroscopy:

- Ultraviolet-visible (UV-Vis) Spectroscopy:

Q6: How does temperature affect the stability of 4-hydroxycinnamic acid as a MALDI matrix?

A6: Unlike other commonly used matrices like 2,5-dihydroxybenzoic acid and nor-harmane, 4-hydroxycinnamic acid undergoes decarboxylation when heated at its melting point, yielding trans-/cis-4-hydroxyphenylacrilonitrile []. This thermal degradation can impact its performance as a matrix in UV-MALDI-MS.

Q7: What is the role of 4-hydroxycinnamic acid in lignin degradation and humification?

A7: Fungi utilize extracellular laccases to oxidatively couple 4-hydroxycinnamic acid, forming dimers like trans-4-hydroxy-3-(trans-4′-cinnamyloxy) cinnamic acid []. This process is significant for:

Q8: How does the stereochemistry of 4-hydroxycinnamic acid derivatives impact their performance as MALDI matrices?

A8: Studies comparing E-sinapinic acid (E-SA) and Z-sinapinic acid (Z-SA) reveal that Z-SA demonstrates superior performance as a matrix for carbohydrate analysis in MALDI-MS [, ]. This difference is attributed to:

- Reduced cluster formation: Z-SA produces fewer matrix clusters in the low m/z region, enhancing the detection of short peptides [].

- Improved ionization efficiency: Z-SA facilitates the ionization of both hydrophilic and hydrophobic peptides [].

Q9: How do structural modifications of 4-hydroxycinnamic acid affect its anti-thrombosis activity?

A9: Studies on bokbunja wine lees identified several cinnamic and benzoic acid derivatives, including 4-hydroxycinnamic acid (HCA) and sinapic acid (SA) []. These compounds exhibited anticoagulant and antiplatelet activity without hemolytic effects. Notably, SA, a methoxylated derivative of HCA, showed potent anti-thrombosis activity for the first time [].

Q10: How can the sensitivity of MALDI-MS for insulin analysis be enhanced?

A10: Premixing α-cyano-4-hydroxycinnamic acid (CHCA) matrix with transferrin (Tf) significantly enhances insulin signal intensity in MALDI-TOF-MS. This premixing strategy improves the detection limit of insulin and is particularly effective for larger peptides and proteins [].

Q11: What analytical techniques are employed to study 4-hydroxycinnamic acid and related compounds?

A11: A range of analytical techniques are used to investigate 4-hydroxycinnamic acid and its derivatives:

- High-performance liquid chromatography (HPLC): For separating and quantifying 4-hydroxycinnamic acid and related compounds in complex mixtures like propolis [, ].

- Mass spectrometry (MS): For identifying and characterizing 4-hydroxycinnamic acid and its derivatives based on their mass-to-charge ratio. Various ionization techniques are employed, including:

- Electrospray ionization (ESI): For analyzing polar compounds like 4-hydroxycinnamic acid and characterizing propolis based on its chemical fingerprint [].

- Matrix-assisted laser desorption/ionization (MALDI): For analyzing a wide range of biomolecules, including carbohydrates, peptides, and proteins, often utilizing 4-hydroxycinnamic acid derivatives as matrices [, , , , , , , , , ].

- Nuclear magnetic resonance (NMR) spectroscopy: For determining the structure and conformation of 4-hydroxycinnamic acid and its derivatives [, , , ].

- Ultraviolet-visible (UV-Vis) spectroscopy: For studying the interactions of 4-hydroxycinnamic acid with enzymes like tyrosinase and characterizing the formation of complexes [, ].

- Infrared (IR) spectroscopy: For identifying functional groups and studying hydrogen bonding patterns in 4-hydroxycinnamic acid [, , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.